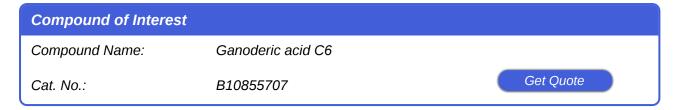


Ganoderic Acid C6: A Comprehensive Technical Overview of its Biological and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid C6, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in pharmacological research. This technical guide provides an in-depth analysis of the biological activities and pharmacological effects of Ganoderic acid C6, with a focus on its anti-inflammatory, anti-atherosclerotic, antinociceptive, and aldose reductase inhibitory properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to support further research and development.

Anti-inflammatory Activity

Ganoderic acid C6 exhibits notable anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response.

Quantitative Data



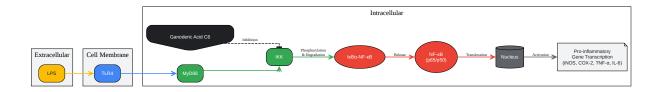
Parameter	Cell Line	Stimulus	Value	Description	Reference
IC50	Murine Microglia (BV-2)	Lipopolysacc haride (LPS)	15.43 μΜ	Inhibition of nitric oxide (NO) production	[1][2]

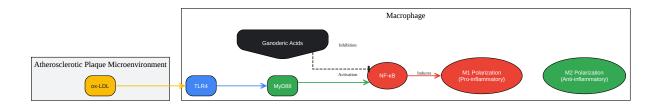
Mechanism of Action

The anti-inflammatory activity of ganoderic acids, including C6, is linked to the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF- κ B) signaling pathway.[3][4] Upon stimulation by LPS, TLR4 activation typically leads to the recruitment of MyD88 and subsequent activation of the IKK complex, which phosphorylates I κ B α . This phosphorylation targets I κ B α for degradation, allowing the NF- κ B (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines (e.g., TNF- α , IL-6, IL-1 β). Ganoderic acids intervene in this cascade, preventing the nuclear translocation of NF- κ B and thereby suppressing the expression of these inflammatory mediators.[5]

Signaling Pathway Diagram







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